molecular formula C17H14BrClN2O4S B2437054 2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid CAS No. 531515-38-5

2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid

Cat. No. B2437054
CAS RN: 531515-38-5
M. Wt: 457.72
InChI Key: ILKRDFAPEZNBQM-UHFFFAOYSA-N
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Description

The compound “2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid” is a complex organic molecule that contains several functional groups, including a carboxylic acid group, an amide group, and a thioamide group. It also contains several halogens (bromine and chlorine) and an ethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and halogens. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it would likely undergo reactions typical of carboxylic acids, amides, and halogenated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be high in polar solvents due to its polar functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

2-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O4S/c1-2-25-14-6-3-9(7-12(14)18)15(22)21-17(26)20-13-5-4-10(19)8-11(13)16(23)24/h3-8H,2H2,1H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKRDFAPEZNBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid

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